molecular formula C20H27ClN4O2 B12781259 2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- CAS No. 73260-19-2

2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl-

Cat. No.: B12781259
CAS No.: 73260-19-2
M. Wt: 390.9 g/mol
InChI Key: FDNTVBQSWCMQOO-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- is a complex organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- involves multiple steps, starting with the preparation of the pyrimidine ring. The process typically includes the following steps:

    Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Substitution Reactions:

    Methylation: The final step involves the methylation of the pyrimidine ring to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylpyrimidine-2,4-diamine
  • 4-Chloro-5-methylpyrimidine-2,4-diamine
  • 2,6-Dichloro-5-methylpyrimidine

Uniqueness

2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.

This detailed article provides a comprehensive overview of 2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

73260-19-2

Molecular Formula

C20H27ClN4O2

Molecular Weight

390.9 g/mol

IUPAC Name

5-[3-(4-chloro-2-cyclohexylphenoxy)propoxy]-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C20H27ClN4O2/c1-13-18(19(22)25-20(23)24-13)27-11-5-10-26-17-9-8-15(21)12-16(17)14-6-3-2-4-7-14/h8-9,12,14H,2-7,10-11H2,1H3,(H4,22,23,24,25)

InChI Key

FDNTVBQSWCMQOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)OCCCOC2=C(C=C(C=C2)Cl)C3CCCCC3

Origin of Product

United States

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